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Compound of Interest

Compound Name: 4-Nitrophenyl phenyl sulfide

Cat. No.: B041394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Nitrophenyl phenyl sulfide, also known as 4-nitrodiphenyl sulfide, is an organic compound

with the chemical formula C₁₂H₉NO₂S.[1] It belongs to the class of diaryl sulfides, which are

significant structural motifs in various biologically active compounds and functional materials.

The presence of an electron-donating sulfide bridge and a potent electron-withdrawing nitro

group gives the molecule a distinct electronic asymmetry, making it a candidate for studies in

nonlinear optics and a building block in medicinal chemistry.[2]

This technical guide provides a comprehensive overview of the theoretical and computational

approaches used to characterize 4-Nitrophenyl phenyl sulfide. It details the standard

computational methodologies, presents key data derived from studies on analogous

compounds, and visualizes essential workflows and concepts. While a singular, all-

encompassing computational study on 4-Nitrophenyl phenyl sulfide is not available in the

reviewed literature, this guide synthesizes information from studies on structurally related

molecules to provide a robust framework for its theoretical investigation.

Table 1: Physicochemical Properties of 4-Nitrophenyl Phenyl Sulfide
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Property Value Reference(s)

CAS Number 952-97-6 [1]

Molecular Formula C₁₂H₉NO₂S

Molecular Weight 231.27 g/mol [1]

Appearance
Brown or yellow

crystals/powder

Melting Point 51.0 - 57.0 °C

IUPAC Name
1-nitro-4-

(phenylsulfanyl)benzene
[1]

Section 1: Computational Methodologies
Theoretical studies of organic molecules like 4-Nitrophenyl phenyl sulfide predominantly rely

on Density Functional Theory (DFT) for structural and electronic characterization, and

molecular docking for predicting biological interactions.

Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure of many-

body systems. It is widely employed to predict molecular geometries, vibrational frequencies,

and electronic properties. A typical DFT study involves geometry optimization followed by

frequency calculations to ensure the structure is a true energy minimum.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

Initial Structure Creation: The 3D structure of 4-Nitrophenyl phenyl sulfide is built using

molecular modeling software like GaussView.

Method Selection: The calculation is set up using a hybrid functional, most commonly B3LYP

(Becke, 3-parameter, Lee-Yang-Parr), which offers a good balance of accuracy and

computational cost for organic molecules.
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Basis Set Selection: A Pople-style basis set, such as 6-311G(d,p) or 6-311++G(d,p), is

selected. These basis sets include polarization functions (d,p) on heavy atoms and

hydrogens, and diffuse functions (++), which are crucial for accurately describing systems

with heteroatoms and potential weak interactions.

Geometry Optimization: The molecular geometry is optimized to find the lowest energy

conformation. This process is typically performed in the gas phase to model an isolated

molecule.

Frequency Calculation: Following optimization, a frequency calculation is performed at the

same level of theory to confirm that the optimized structure corresponds to a local minimum

on the potential energy surface (indicated by the absence of imaginary frequencies) and to

derive theoretical vibrational spectra (IR and Raman).

Software: These calculations are commonly performed using software packages like

Gaussian, ORCA, or Q-Chem.
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A typical workflow for a DFT computational study.

Molecular Docking
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Molecular docking is a computational technique that predicts the preferred orientation of one

molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental

in drug discovery for screening virtual libraries of compounds against biological targets to

identify potential inhibitors.

Experimental Protocol: Molecular Docking

Receptor Preparation: The 3D crystal structure of the target protein is obtained from a

repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are

typically removed, and polar hydrogen atoms are added.

Ligand Preparation: The 3D structure of the ligand (4-Nitrophenyl phenyl sulfide) is

generated and energy-minimized, often using DFT or a molecular mechanics force field.

Torsional bonds are defined to allow for conformational flexibility.

Grid Generation: A grid box is defined around the active site of the receptor. The size and

center of the grid are chosen to encompass the binding pocket where the ligand is expected

to interact.

Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in

AutoDock, explores possible binding poses of the ligand within the receptor's active site. It

scores these poses based on a scoring function that estimates the binding affinity (free

energy of binding).

Analysis of Results: The resulting poses are ranked by their docking scores. The pose with

the lowest binding energy (most negative value) is typically considered the most favorable.

Interactions such as hydrogen bonds and hydrophobic contacts are analyzed to understand

the binding mode.

Software: Common software for molecular docking includes AutoDock, Vina, and

Schrödinger's Glide.
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General workflow for a molecular docking study.

Section 2: Theoretical Characterization
This section presents the type of quantitative data obtained from DFT calculations. Note: As

specific computational data for 4-Nitrophenyl phenyl sulfide is not available in the reviewed

literature, the following tables present data for structurally analogous compounds to illustrate

the expected theoretical values. The specific level of theory is noted for each dataset.

Optimized Molecular Geometry
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DFT calculations provide precise predictions of bond lengths and angles. These theoretical

parameters can be compared with experimental data from X-ray crystallography to validate the

computational method.

Table 2: Representative Calculated Geometric Parameters for a Nitrophenyl Derivative (Data

from a B3LYP/6-311++G(d,p) study on 4-nitrophenylisocyanate)[2]

Parameter Bond Length (Å) Parameter Bonds Angle (°)

Nitro Group N-O 1.22 Nitro Group O-N-O 124.7

C-N 1.46 C-C-N 118.8

Phenyl Ring C-C (avg) 1.39 Phenyl Ring C-C-C (avg) 120.0

Vibrational Analysis
Theoretical vibrational frequencies are calculated to aid in the assignment of experimental IR

and Raman spectra. The stretching vibrations of the nitro group are particularly characteristic,

typically appearing as strong bands in the IR spectrum.

Table 3: Representative Calculated Vibrational Frequencies for Nitrophenyl Systems (Data

derived from studies on nitrophenol and nitrobenzene)

Vibrational Mode Description
Typical Wavenumber
Range (cm⁻¹)

ν(C-H) Aromatic C-H Stretch 3050 - 3150

νas(NO₂) Asymmetric NO₂ Stretch 1500 - 1560

νs(NO₂) Symmetric NO₂ Stretch 1330 - 1390

ν(C-S) Aryl-S Stretch 1080 - 1100

ν(C-N) C-NO₂ Stretch 840 - 870

Frontier Molecular Orbitals (FMO) and Electronic
Properties
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The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO

relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept

electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular reactivity and the

energy required for electronic excitation. A smaller gap often implies higher reactivity and can

be associated with enhanced nonlinear optical properties.

Molecular Orbitals

LUMO
(Lowest Unoccupied MO)

HOMO
(Highest Occupied MO)

ΔE = ELUMO - EHOMO Energy

Click to download full resolution via product page

The HOMO-LUMO energy gap (ΔE).

Table 4: Representative Calculated Electronic Properties for Nitrophenyl Derivatives (Data from

a B3LYP/6-311++G(d,p) study on N-(4-nitrophenyl) maleimide)[1]

Property Symbol Calculated Value

HOMO Energy E(HOMO) -0.22890 eV

LUMO Energy E(LUMO) -0.07962 eV

HOMO-LUMO Gap ΔE 0.15928 eV

Dipole Moment µ 3.4689 Debye

Chemical Hardness η -0.1492 eV

Electronegativity χ -0.30852 eV
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Nonlinear Optical (NLO) Properties
Molecules with a significant difference in electron density, such as donor-acceptor systems like

4-Nitrophenyl phenyl sulfide, are candidates for NLO materials. Computational chemistry can

predict NLO behavior by calculating the molecular polarizability (α) and the first

hyperpolarizability (β), which is a measure of the second-order NLO response.

Table 5: Representative Calculated NLO Properties (Data from a study on non-fullerene

derivatives at the M06/6-31G(d,p) level)

Property Symbol Representative Value

Linear Polarizability ⟨α⟩ 3.485 × 10⁻²² esu

First Hyperpolarizability β(total) 13.44 × 10⁻²⁷ esu

Second Hyperpolarizability ⟨γ⟩ 3.66 × 10⁻³¹ esu

Section 3: Potential Biological Activity and
Molecular Docking
The structural features of 4-Nitrophenyl phenyl sulfide make it a candidate for investigation

as a bioactive agent. Molecular docking serves as a primary in silico tool to screen for potential

biological targets, such as enzymes involved in cancer pathways. For instance, related

sulfonamide and oxadiazole compounds have been docked against targets like kinases and

tubulin to explore their anticancer potential.

Table 6: Representative Molecular Docking Results for Related Sulfonamide Derivatives (Data

from a study on novel sulfonamides docked against various protein kinases)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b041394?utm_src=pdf-body
https://www.benchchem.com/product/b041394?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Protein PDB ID Ligand
Binding
Affinity
(kcal/mol)

Key
Interactions

PDGFRA Kinase (e.g., 6JOL)

5-((4-

Nitrophenyl)sulfo

nyl) derivative

-10.5

Pi-Sulfur,

Hydrophobic, H-

bonds

BRAF Kinase (e.g., 4YHT)

5-((4-

Nitrophenyl)sulfo

nyl) derivative

-9.4
Hydrophobic, H-

bonds

KIT Kinase (e.g., 6GQC)

5-((4-

Nitrophenyl)sulfo

nyl) derivative

-9.1
Hydrophobic, H-

bonds

These results indicate that the nitrophenyl sulfonyl motif can form strong interactions within the

active sites of cancer-related kinases, suggesting that 4-Nitrophenyl phenyl sulfide could be

a valuable scaffold for designing targeted inhibitors.

Conclusion
Theoretical and computational chemistry provides a powerful, non-invasive toolkit for the

detailed characterization of molecules like 4-Nitrophenyl phenyl sulfide. Through DFT

calculations, it is possible to obtain a deep understanding of the molecule's geometric,

vibrational, and electronic properties, which are foundational for predicting its behavior and

reactivity. Furthermore, techniques like molecular docking offer a crucial first step in the drug

discovery pipeline by identifying potential biological targets and elucidating binding

mechanisms.

While this guide has drawn upon data from analogous structures, it lays out a clear and

established roadmap for a dedicated computational investigation of 4-Nitrophenyl phenyl
sulfide. Such a study would provide definitive values for its structural and electronic

parameters, confirm its potential for NLO applications, and generate specific hypotheses about

its biological activity that can be tested experimentally, thereby accelerating its potential

application in materials science and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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